

ML-00253764 hydrochloride target receptor binding affinity

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

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In-Depth Technical Guide: ML-00253764 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ML-00253764 hydrochloride**, a selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R). This document details its receptor binding affinity, mechanism of action, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Core Compound Profile



Compound Name	ML-00253764 hydrochloride	
Chemical Name	2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazolehydrochloride[1]	
Molecular Formula	C18H18BrFN2O • HCl	
Molecular Weight	413.71 g/mol [1]	
Primary Target	Melanocortin 4 Receptor (MC4R)[1][2][3]	
Compound Type	Small molecule, non-peptide antagonist[1][2]; also described as an inverse agonist[4]	
Key Characteristics	Brain penetrant[1][2]	

Receptor Binding Affinity and Potency

ML-00253764 hydrochloride demonstrates selectivity for the MC4R over other melanocortin receptor subtypes, specifically MC3R and MC5R. The binding affinity and functional potency have been quantified through various assays, with the key data summarized below.

Parameter	Receptor Subtype	Value (μM)	Reference
K _i (Inhibition Constant)	hMC4R	0.16	[2][5]
IC50 (Half maximal inhibitory concentration)	hMC4R	0.103	[2]
hMC4R	0.32	[1][5]	_
hMC3R	0.81	[1][5]	_
hMC5R	2.12	[1][5]	

Table 1: Binding affinity (K_i) and inhibitory concentration (IC₅₀) of **ML-00253764 hydrochloride** for human melanocortin receptors (hMCR).



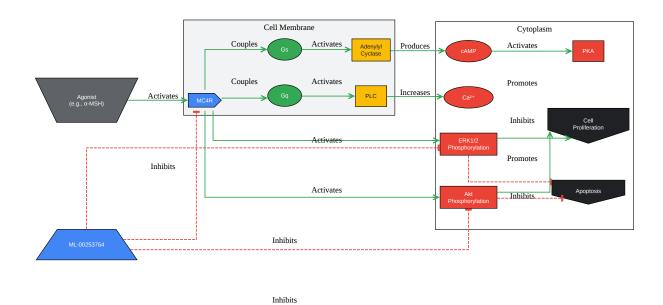
Mechanism of Action and Signaling Pathways

ML-00253764 hydrochloride functions as an antagonist of the MC4R, a G protein-coupled receptor (GPCR). Its mechanism of action involves the modulation of downstream signaling cascades. The classical MC4R signaling pathway proceeds through the coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] ML-00253764 has been shown to decrease cAMP accumulation in MC4R-expressing HEK293 cells.[1][5]

Furthermore, MC4R activation can influence other signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. Studies have demonstrated that ML-00253764 can inhibit the phosphorylation of ERK1/2 and Akt, leading to anti-proliferative and pro-apoptotic effects in certain cancer cell lines.[3][6]

MC4R Signaling Pathways





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MC4R signaling pathways and the inhibitory action of ML-00253764.

Experimental Protocols

Detailed methodologies for the characterization of **ML-00253764 hydrochloride** are outlined below, based on cited literature.



In Vitro Assays

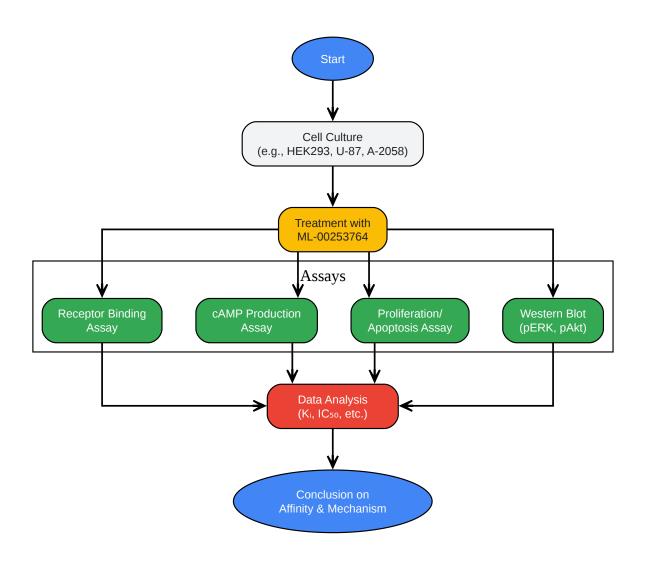
- 1. Receptor Binding Assays (Displacement Assay)
- Objective: To determine the binding affinity of ML-00253764 for melanocortin receptors.
- Cell Lines: HEK293 cells stably expressing human MC3-R, MC4-R, or MC5-R.
- · Methodology:
 - Membrane preparations from the engineered HEK293 cells are utilized.
 - A radiolabeled agonist, $[Nle^4,D-Phe^7]-\alpha$ -melanocyte stimulating hormone ($[NDP]-\alpha$ -MSH), is used as the competing ligand.
 - Increasing concentrations of ML-00253764 are incubated with the cell membranes and the radiolabeled agonist.
 - The displacement of the radiolabeled agonist by ML-00253764 is measured to determine the IC₅₀ value.
- 2. cAMP Production Assay
- Objective: To assess the functional antagonist activity of ML-00253764.
- Cell Lines: MC4R-expressing HEK293 cell membranes.[2][5]
- Methodology:
 - MC4R-expressing cell membranes are treated with the agonist [NDP]-α-MSH to induce cAMP production.
 - ML-00253764 is added at various concentrations (e.g., 100 μM) to measure its ability to inhibit agonist-induced cAMP synthesis.[2][5]
 - cAMP levels are quantified using standard methods, such as enzyme-linked immunosorbent assay (ELISA).
- 3. Cell Proliferation and Apoptosis Assays



- Objective: To evaluate the anti-cancer effects of ML-00253764.
- Cell Lines: Human glioblastoma cells (U-87 and U-118) and melanoma cells (A-2058 and WM 266-4).[3][6]
- Methodology:
 - Proliferation Assay: Cells are seeded and treated with a range of ML-00253764
 concentrations (e.g., 0.001-50 μM) for specified durations (e.g., 24, 48, or 72 hours).[3]
 Cell viability is assessed using methods like the trypan blue dye exclusion assay. The IC₅₀
 for cell proliferation is then calculated.
 - Apoptosis Assay: Cells are treated with ML-00253764, and apoptosis is evaluated using techniques such as flow cytometry to detect apoptotic markers or by assessing the activity of caspases.
- 4. Western Blotting for Phosphorylation Status
- Objective: To investigate the effect of ML-00253764 on intracellular signaling pathways.
- Cell Lines: Human glioblastoma (U-87, U-118) and melanoma (A-2058) cells.
- Methodology:
 - Cells are treated with ML-00253764 for various time points and at different concentrations.
 - Cell lysates are prepared, and proteins are separated by SDS-PAGE.
 - Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated and total ERK1/2 and Akt.
 - The levels of phosphorylated proteins are quantified and normalized to the total protein levels to determine the extent of inhibition.

General Experimental Workflow for In Vitro Characterization





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A generalized workflow for the in vitro characterization of ML-00253764.

In Vivo Studies

- Objective: To assess the in vivo efficacy of ML-00253764 in disease models.
- Animal Models:
 - CT-26 tumor-bearing BALB/c mice to evaluate effects on tumor-induced weight loss.
 - U-87 xenografted nude mice to assess anti-tumor activity.[3][6]



- Administration: Subcutaneous injection at varying doses (e.g., 3, 10, or 30 mg/kg) and schedules (e.g., once daily).[2][3]
- Parameters Measured:
 - Tumor volume and growth inhibition.
 - Body weight and changes in lean body mass.
 - Food intake.[1]
 - Tolerability and any adverse effects.

Conclusion

ML-00253764 hydrochloride is a potent and selective MC4R antagonist with well-characterized binding affinities and a defined mechanism of action. Its ability to modulate key signaling pathways, such as the cAMP and MAPK/ERK cascades, underscores its therapeutic potential in various contexts, including oncology and metabolic disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and similar compounds.

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References

- 1. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology PMC [pmc.ncbi.nlm.nih.gov]



- 5. caymanchem.com [caymanchem.com]
- 6. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
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